molecular formula C9H5ClN6 B13321875 4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13321875
M. Wt: 232.63 g/mol
InChI Key: XMUDBGUBGBDMCK-UHFFFAOYSA-N
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Description

4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a unique structure that combines a pyridazine ring with a pyrazolo[3,4-d]pyrimidine moiety, making it a versatile scaffold for the development of various pharmacologically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with pyridazine derivatives. One common method includes dissolving 2-cyano-3-(1,3-dioxolane) ethyl propionate in ethanol, adding alkali and formamidine acetate at room temperature, and heating the mixture to reflux (78°C). The reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by adjusting the pH to 1-2 with hydrochloric acid, followed by filtration and drying .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound’s structure allows it to inhibit the activity of these targets, thereby modulating various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation, reduction of inflammation, and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine stands out due to its combined pyridazine and pyrazolo[3,4-d]pyrimidine structure, which provides a unique scaffold for drug development. Its ability to undergo various chemical modifications further enhances its versatility and potential for creating novel therapeutic agents .

Properties

Molecular Formula

C9H5ClN6

Molecular Weight

232.63 g/mol

IUPAC Name

4-chloro-1-pyridazin-3-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H5ClN6/c10-8-6-4-14-16(9(6)12-5-11-8)7-2-1-3-13-15-7/h1-5H

InChI Key

XMUDBGUBGBDMCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

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